molecular formula C6H9ClN4 B8690753 2-chloro-N4-ethylpyrimidine-4,5-diamine CAS No. 890093-96-6

2-chloro-N4-ethylpyrimidine-4,5-diamine

Cat. No.: B8690753
CAS No.: 890093-96-6
M. Wt: 172.61 g/mol
InChI Key: OQGFAPKRSPWPHR-UHFFFAOYSA-N
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Description

2-Chloro-N4-ethylpyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chloro group at the 2-position and an ethylamine substituent at the N4-position of the pyrimidine ring. Its molecular formula is C₆H₉ClN₄, with a molecular weight of 172.62 g/mol (estimated). This compound is of interest in medicinal and agrochemical research due to the pyrimidine scaffold's versatility in forming hydrogen bonds and its role as a bioisostere for purines .

Properties

CAS No.

890093-96-6

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-4-N-ethylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H9ClN4/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2,8H2,1H3,(H,9,10,11)

InChI Key

OQGFAPKRSPWPHR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-N4-ethylpyrimidine-4,5-diamine can be contextualized against analogous pyrimidine derivatives. Key differences arise from substituent positions (e.g., 2- vs. 6-chloro), N4 substituents (alkyl, aryl), and additional functional groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications CAS Number References
This compound 2-Cl, N4-Ethyl 172.62 Intermediate in drug synthesis Not explicitly provided
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine 6-Cl, N4-Methyl, N4-Phenyl 234.69 Crystallizes in monoclinic P21/c; potential kinase inhibitor Not provided
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine 6-Cl, N4-Cyclopentyl 212.68 Enhanced lipophilicity; used in organic synthesis 5452-43-7
2-Chloro-6-methylpyrimidine-4,5-diamine 2-Cl, 6-CH₃ 173.62 Higher polarity due to methyl group 63211-98-3
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine 6-Cl, N4-(4-Cl-Ph) 270.12 Dual chloro groups increase electrophilicity 103505-49-3

Key Analysis

Positional Isomerism (2-Cl vs. For example, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine exhibits a distorted pyrimidine ring (N1–C1–C4 angle = 126.12°) due to steric and electronic effects . This positional difference may influence reactivity in cross-coupling reactions or hydrogen-bonding interactions.

N4-Substituent Effects: Ethyl vs. Aryl vs. Alkyl: N4-aryl derivatives (e.g., N4-phenyl or 4-chlorophenyl) exhibit planar geometries conducive to π-stacking in protein binding pockets, as seen in kinase inhibitors . In contrast, alkyl groups like cyclopentyl (logP ~2.5) improve metabolic stability .

Synthetic Routes: Many analogs are synthesized via nucleophilic substitution at the N4 position. For example, 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine is prepared by reacting 4,5-diamino-6-chloropyrimidine with cyclopentylamine under basic conditions . The target compound likely follows a similar pathway using ethylamine.

Reactivity and Applications:

  • Chloro-substituted pyrimidines are precursors for Suzuki-Miyaura couplings. The 2-chloro position is less reactive than 4- or 6-chloro derivatives due to electronic effects, requiring harsher conditions for substitution .
  • The ethyl group in the target compound may reduce cytotoxicity compared to bulkier substituents (e.g., 3,4-dichlorobenzyl in NSC34779), which are associated with higher cellular toxicity .

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